Dibenzyl glutamic acid
Overview
Description
Dibenzyl glutamic acid is a derivative of glutamic acid, an important amino acid involved in various cellular processes. This compound is characterized by the presence of two benzyl groups attached to the glutamic acid molecule. It is often used in organic synthesis and biochemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl glutamic acid can be synthesized from L-glutamic acid and benzyl alcohol. The reaction typically involves the use of cyclohexane as a water azeotroping solvent, which helps in achieving high yields. The process includes the esterification of L-glutamic acid with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The process may also involve additional purification steps to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: Dibenzyl glutamic acid undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the benzyl groups, yielding glutamic acid.
Substitution: The benzyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride.
Major Products Formed:
Oxidation: Formation of benzyl carboxylic acids.
Reduction: Formation of glutamic acid.
Substitution: Formation of various substituted glutamic acid derivatives.
Scientific Research Applications
Dibenzyl glutamic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dibenzyl glutamic acid involves its interaction with specific molecular targets and pathways. It can be incorporated into proteins through genetic code expansion, allowing for site-specific modifications. This enables the study of protein functions and interactions at a molecular level . The compound can also act as a precursor for the synthesis of other biologically active molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
- Dibenzyl aspartic acid
- Dibenzyl alanine
- Dibenzyl cysteine
Comparison: Dibenzyl glutamic acid is unique due to its specific structural features and reactivity. Compared to dibenzyl aspartic acid, it has an additional methylene group, which influences its chemical properties and reactivity. Dibenzyl alanine and dibenzyl cysteine, on the other hand, differ in their side chains, leading to variations in their applications and reactivity. The presence of benzyl groups in these compounds enhances their stability and makes them suitable for various synthetic and research applications .
Properties
IUPAC Name |
(2S)-2-(dibenzylamino)pentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c21-18(22)12-11-17(19(23)24)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,22)(H,23,24)/t17-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVZEHJXSIVHEP-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@@H](CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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